molecular formula C11H16ClF2N B13502008 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride

Cat. No.: B13502008
M. Wt: 235.70 g/mol
InChI Key: WNYOOUPTUPJGJP-UHFFFAOYSA-N
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Description

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by its unique spiro structure, which includes an ethynyl group and two fluorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the spiro compound: The initial step involves the formation of the spiro compound through a cyclization reaction.

    Introduction of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, which typically involves the use of palladium catalysts and copper co-catalysts.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, leading to the formation of various substituted derivatives.

    Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, Selectfluor, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride .

Scientific Research Applications

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Properties

Molecular Formula

C11H16ClF2N

Molecular Weight

235.70 g/mol

IUPAC Name

2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride

InChI

InChI=1S/C11H15F2N.ClH/c1-2-10(14)7-9(8-10)3-5-11(12,13)6-4-9;/h1H,3-8,14H2;1H

InChI Key

WNYOOUPTUPJGJP-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC2(C1)CCC(CC2)(F)F)N.Cl

Origin of Product

United States

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